N-(2-methoxyphenyl)-N-(methylsulfonyl)glycine

Catalog No.
S2749625
CAS No.
432011-17-1
M.F
C10H13NO5S
M. Wt
259.28
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-methoxyphenyl)-N-(methylsulfonyl)glycine

CAS Number

432011-17-1

Product Name

N-(2-methoxyphenyl)-N-(methylsulfonyl)glycine

IUPAC Name

2-(2-methoxy-N-methylsulfonylanilino)acetic acid

Molecular Formula

C10H13NO5S

Molecular Weight

259.28

InChI

InChI=1S/C10H13NO5S/c1-16-9-6-4-3-5-8(9)11(7-10(12)13)17(2,14)15/h3-6H,7H2,1-2H3,(H,12,13)

InChI Key

BWYCFVHZEIJZOE-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1N(CC(=O)O)S(=O)(=O)C

Solubility

not available
  • N-(Methylsulfonyl)glycine (N-MS-Gly): This compound has been studied for its potential role in various areas, including as a precursor in peptide synthesis [] and as a potential modulator of neurotransmission [].
  • N-Substituted glycine derivatives: Research exploring the impact of N-substitutions on the biological activity of glycine is ongoing. Studies suggest that these modifications can influence properties like protein binding and interaction with biological systems [].

Based on these points, N-(2-MP)-N-(MS)-Gly could be potentially explored in scientific research in the following ways:

  • As a building block in peptide synthesis: The presence of the glycine moiety suggests potential utility in constructing specific peptide sequences, which could be valuable for studying protein function or developing therapeutic agents [].
  • Investigation of its biological activity: The combination of the N-methylsulfonyl and N-(2-methoxyphenyl) groups might influence the molecule's interaction with biological systems, warranting further investigation into its potential effects on various processes.

N-(2-methoxyphenyl)-N-(methylsulfonyl)glycine, also known by its chemical formula C₁₀H₁₃NO₅S, is an organic compound characterized by the presence of a methoxy-substituted phenyl group and a methylsulfonyl moiety attached to a glycine backbone. This compound is notable for its potential applications in medicinal chemistry due to its structural features, which may influence its biological activity and interactions.

Typical of amino acids and sulfonamides. Some notable reactions include:

  • Nucleophilic Substitution: The sulfonyl group can participate in nucleophilic substitutions, allowing for the introduction of different substituents.
  • Coupling Reactions: It has been shown to participate in coupling reactions, such as those promoted by copper catalysts, which can yield more complex molecular structures .
  • Electrophilic Aromatic Substitution: The methoxy group on the phenyl ring can direct electrophilic substitution, enabling modifications at other positions on the aromatic ring.

N-(2-methoxyphenyl)-N-(methylsulfonyl)glycine exhibits potential biological activities that are under investigation. Its structural components suggest possible interactions with biological targets:

  • Antiinflammatory Properties: Compounds with similar structures have shown antiinflammatory effects, possibly due to their ability to modulate cytokine production.
  • Neuroprotective Effects: Some derivatives of glycine are known to have neuroprotective properties, suggesting that this compound may have similar effects.

The synthesis of N-(2-methoxyphenyl)-N-(methylsulfonyl)glycine can be achieved through several methods:

  • Direct Amination: Starting from 2-methoxyphenylacetic acid, amination with methylsulfonyl chloride can yield the desired compound.
  • Coupling Reactions: Utilizing N-methylglycine and coupling it with 2-methoxyphenyl derivatives under specific conditions (e.g., using copper catalysts) can also produce this compound .
  • Multistep Synthesis: A more complex synthesis may involve protecting groups and multiple reaction steps to build up the desired structure from simpler precursors.

N-(2-methoxyphenyl)-N-(methylsulfonyl)glycine has several potential applications:

  • Pharmaceutical Development: Due to its structural characteristics, it may serve as a lead compound in drug discovery, particularly in developing antiinflammatory or neuroprotective agents.
  • Research Tool: It could be used in biochemical studies to explore glycine receptor interactions or sulfonamide-based mechanisms.

Research into the interactions of N-(2-methoxyphenyl)-N-(methylsulfonyl)glycine with various biological targets is ongoing. Preliminary studies suggest that it may interact with:

  • Glycine Receptors: Similar compounds have been shown to modulate glycine receptors, which are crucial for neurotransmission in the central nervous system.
  • Enzymatic Targets: The sulfonamide group may interact with enzymes involved in inflammatory pathways.

Several compounds share structural similarities with N-(2-methoxyphenyl)-N-(methylsulfonyl)glycine. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
N-MethylglycineMethyl group on nitrogenActs as a building block for various reactions
N-(2-hydroxyphenyl)-N-(methylsulfonyl)glycineHydroxyl group instead of methoxyPotentially different biological activity
N-(4-methoxyphenyl)-N-(methylsulfonyl)glycineDifferent aromatic substitutionMay exhibit varying pharmacological properties

Uniqueness

The uniqueness of N-(2-methoxyphenyl)-N-(methylsulfonyl)glycine lies in its specific combination of functional groups that may enhance its solubility and bioavailability compared to other similar compounds. Its methoxy substitution on the phenyl ring could also influence its receptor binding characteristics differently than hydroxyl or other substituents.

The compound adheres to IUPAC naming conventions as 2-(2-methoxy-N-methylsulfonylanilino)acetic acid. Key structural features include:

  • Methoxyphenyl group: A benzene ring with a methoxy (–OCH₃) substituent at the ortho position.
  • Methylsulfonyl group: A sulfonyl (–SO₂–) group bonded to a methyl (–CH₃) group.
  • Glycine backbone: A central amino acid structure (NH–CH₂–COOH).

Table 1: Molecular identifiers

PropertyValueSource
Molecular FormulaC₁₀H₁₃NO₅S
Molecular Weight259.28 g/mol
SMILESCOC1=CC=CC=C1N(CC(=O)O)S(=O)(=O)C
InChI KeyBWYCFVHZEIJZOE-UHFFFAOYSA-N

The sulfonamide nitrogen bridges the glycine and methoxyphenyl groups, creating a planar configuration that enhances electronic delocalization.

Historical Development in Sulfonamide-Glycine Hybrid Chemistry

Sulfonamide-glycine hybrids emerged from mid-20th-century efforts to optimize sulfa drugs. Key milestones include:

  • 1930s–1940s: Discovery of sulfanilamide’s antibacterial properties, which inspired derivatives with improved pharmacokinetics.
  • 1990s–2000s: Integration of glycine backbones to modulate solubility and bioavailability.
  • 2010s–Present: Application in enzyme inhibition studies, such as glycine sulfonamides targeting diacylglycerol lipases.

Table 2: Evolution of sulfonamide-glycine hybrids

EraAdvancementImpact
1930sProntosil/sulfanilamide discoveryEstablished sulfonamide pharmacophore
1980sGlycine conjugation for solubilityEnabled CNS-targeted drug design
2020sDual inhibition of DAGL-α/ABHD6 enzymesExpanded metabolic disease applications

These developments highlight the compound’s role in bridging traditional antibacterial agents and modern targeted therapies.

Position Within Contemporary Organosulfur Compound Research

Organosulfur compounds like N-(2-methoxyphenyl)-N-(methylsulfonyl)glycine are studied for their:

  • Anti-inflammatory potential: Sulfonamides modulate cyclooxygenase (COX) and nuclear factor-kappa B (NF-κB) pathways.
  • Neuroprotective effects: Glycine derivatives interact with ionotropic receptors (e.g., α3GlyRs).
  • Enzyme inhibition: Methylsulfonyl groups enhance binding to hydrophobic enzyme pockets.

Table 3: Comparison with related organosulfur compounds

CompoundKey FeatureBiological Target
Diallyl trisulfide (DATS)Garlic-derived polysulfideNF-κB/iNOS suppression
Sulforaphane (SFN)Isothiocyanate from broccoliNrf2/HO-1 activation
N-(2-MP)-N-(MS)-Gly (this study)Methoxy-sulfonamide-glycineDAGL-α/ABHD6 inhibition

This compound’s methoxy group improves blood-brain barrier penetration compared to hydroxylated analogs.

XLogP3

0.6

Dates

Modify: 2023-08-16

Explore Compound Types